methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate
Description
Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate is a synthetic coumarin derivative characterized by a chromen-2-one (coumarin) core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a benzoate ester linked via an ether bridge at the 7-position. This compound combines aromatic methoxy groups with a chromenone backbone, a structural motif frequently associated with diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . Its synthesis typically involves multi-step reactions, such as nucleophilic substitution, esterification, and chromatographic purification, under controlled conditions to optimize yield and selectivity .
Properties
IUPAC Name |
methyl 4-[[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O7/c1-29-22-11-9-18(13-24(22)30-2)21-12-19-8-10-20(14-23(19)33-26(21)28)32-15-16-4-6-17(7-5-16)25(27)31-3/h4-14H,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKRZLFOLDWBPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCC4=CC=C(C=C4)C(=O)OC)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-2-one derivatives.
Scientific Research Applications
Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. The dimethoxyphenyl moiety may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Overall, the compound’s effects are mediated through a combination of enzyme inhibition, receptor modulation, and antioxidant activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 4-({[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate belongs to a class of coumarin derivatives with structural variations influencing their chemical and biological profiles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Coumarin Derivatives
Key Insights from Comparative Analysis
Substituent Positioning : The 3,4-dimethoxyphenyl group in the reference compound offers distinct electronic and steric effects compared to analogs with 2,4-dimethoxy () or halogenated substituents (). These variations influence binding affinity to biological targets like cyclooxygenase or tyrosine kinases .
Core Modifications: Chromen-4-one derivatives (e.g., ) demonstrate altered reactivity due to keto-enol tautomerism, affecting their antioxidant capacity compared to chromen-2-one analogs .
Biological Activity Trends : Compounds with halogenation (e.g., chloro in ) or extended alkyl chains (e.g., prenyl in ) often show enhanced cytotoxicity, likely due to improved membrane interaction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
